Cas no 435341-90-5 (2-(piperazin-1-yl)acetamide hydrochloride)
2-(piperazin-1-yl)acetamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-piperazin-1-yl-acetamide
- 2-(1-piperazinyl)acetamide
- 2-(1-piperazinyl)acetamide(SALTDATA: HCl)
- 2-(piperazin-1-yl)acetamide hydrochloride
- 2-piperazin-1-ylacetamide hydrochloride
- SCHEMBL4681
- 2-(1-piperazinyl)acetamide hydrochloride
- 2-piperazin-1-ylacetamide;hydrochloride
- Z169506468
- 2-piperazin-1-ylacetamide hcl
- AKOS008075333
- 2-(Piperazin-1-yl)acetamidehydrochloride
- EN300-24114
- CS-0183808
- 2-piperazin-1-ylethanamide hydrochloride
- KTBABNVBLOAENL-UHFFFAOYSA-N
- A826309
- 435341-90-5
- 2-(1-Piperazinyl)acetamide HCl
- 2-piperazin-1-yl-acetamide hydrochloride
- AS-39233
- MFCD06801211
-
- MDL: MFCD06801211
- Inchi: 1S/C6H13N3O.ClH/c7-6(10)5-9-3-1-8-2-4-9;/h8H,1-5H2,(H2,7,10);1H
- InChI Key: KTBABNVBLOAENL-UHFFFAOYSA-N
- SMILES: Cl.O=C(CN1CCNCC1)N
Computed Properties
- Exact Mass: 179.08300
- Monoisotopic Mass: 179.0825398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 120
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.4Ų
Experimental Properties
- PSA: 58.36000
- LogP: 0.14590
2-(piperazin-1-yl)acetamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B448953-50mg |
2-piperazin-1-ylacetamide;hydrochloride |
435341-90-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B448953-100mg |
2-piperazin-1-ylacetamide;hydrochloride |
435341-90-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B448953-500mg |
2-piperazin-1-ylacetamide;hydrochloride |
435341-90-5 | 500mg |
$ 135.00 | 2022-06-07 | ||
| Alichem | A139002644-5g |
2-(Piperazin-1-yl)acetamide hydrochloride |
435341-90-5 | 95% | 5g |
$479.22 | 2023-09-01 | |
| Alichem | A139002644-10g |
2-(Piperazin-1-yl)acetamide hydrochloride |
435341-90-5 | 95% | 10g |
$807.40 | 2023-09-01 | |
| Alichem | A139002644-25g |
2-(Piperazin-1-yl)acetamide hydrochloride |
435341-90-5 | 95% | 25g |
$888.42 | 2023-09-01 | |
| abcr | AB266713-1 g |
2-(1-Piperazinyl)acetamide hydrochloride |
435341-90-5 | 1g |
€128.10 | 2023-04-26 | ||
| abcr | AB266713-5 g |
2-(1-Piperazinyl)acetamide hydrochloride |
435341-90-5 | 5g |
€365.50 | 2023-04-26 | ||
| abcr | AB266713-10 g |
2-(1-Piperazinyl)acetamide hydrochloride |
435341-90-5 | 10g |
€563.30 | 2023-04-26 | ||
| Chemenu | CM520174-1g |
2-(Piperazin-1-yl)acetamide hydrochloride |
435341-90-5 | 98% | 1g |
$139 | 2022-09-01 |
2-(piperazin-1-yl)acetamide hydrochloride Suppliers
2-(piperazin-1-yl)acetamide hydrochloride Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-(piperazin-1-yl)acetamide hydrochloride
2-(Piperazin-1-yl)Acetamide Hydrochloride: A Comprehensive Overview
2-(Piperazin-1-yl)Acetamide Hydrochloride, also known by its CAS number 435341-90-5, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, particularly in the treatment of various diseases. The molecule consists of a piperazine ring attached to an acetamide group, with the hydrochloride salt form being commonly studied and utilized in research settings.
The structural characteristics of 2-(Piperazin-1-yl)Acetamide Hydrochloride make it a versatile compound for exploring interactions with biological systems. Piperazine, a six-membered ring containing two nitrogen atoms, is a well-known scaffold in drug design due to its ability to form hydrogen bonds and interact with various pharmacophores. The acetamide group further enhances the compound's solubility and bioavailability, making it an attractive candidate for therapeutic interventions.
Recent studies have focused on the pharmacokinetic properties of 2-(Piperazin-1-yl)Acetamide Hydrochloride, particularly its absorption, distribution, metabolism, and excretion (ADME) profile. Research indicates that the compound exhibits favorable pharmacokinetics, with moderate solubility and permeability, which are critical factors for oral bioavailability. These findings suggest that the compound could be suitable for development into an orally administered drug.
In terms of biological activity, 2-(Piperazin-1-yl)Acetamide Hydrochloride has shown potential as a modulator of various cellular pathways. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory processes, making it a promising candidate for anti-inflammatory therapies. Additionally, preclinical data suggest that the compound may possess antioxidant properties, further expanding its potential therapeutic applications.
The synthesis of 2-(Piperazin-1-yl)Acetamide Hydrochloride involves a multi-step process that begins with the preparation of piperazine derivatives. The reaction sequence typically includes nucleophilic substitution and amide bond formation steps, ensuring the formation of the desired product with high purity. Advanced purification techniques such as chromatography are employed to isolate the hydrochloride salt form, which is essential for maintaining stability and bioactivity.
From a regulatory standpoint, 2-(Piperazin-1-yl)Acetamide Hydrochloride must adhere to stringent quality control measures to ensure its safety and efficacy for human use. This includes rigorous testing for impurities, residual solvents, and microbial contamination. Compliance with international pharmacopeias and regulatory guidelines is paramount to facilitate its progression through clinical trials.
Looking ahead, ongoing research aims to elucidate the mechanisms underlying the biological activity of 2-(Piperazin-1-yl)Acetamide Hydrochloride. By employing advanced techniques such as X-ray crystallography and molecular modeling, scientists hope to gain deeper insights into how this compound interacts with target proteins at the molecular level. Such knowledge will be instrumental in optimizing its therapeutic potential and minimizing adverse effects.
In conclusion, 2-(Piperazin-1-yl)Acetamide Hydrochloride represents a valuable addition to the arsenal of compounds being explored for drug development. Its unique chemical structure, coupled with promising pharmacological properties, positions it as a compelling candidate for addressing unmet medical needs. As research continues to unfold, this compound has the potential to make significant contributions to the field of medicinal chemistry and beyond.
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